tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1869903-87-6
VCID: VC12004594
InChI: InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-11(6-12)4-8(13)15-7-11/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

CAS No.: 1869903-87-6

Cat. No.: VC12004594

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate - 1869903-87-6

Specification

CAS No. 1869903-87-6
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-11(6-12)4-8(13)15-7-11/h4-7H2,1-3H3
Standard InChI Key BYPGZPNZEKWXCU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2

Introduction

Molecular Characteristics and Structural Features

Chemical Identity and Physical Properties

The compound’s molecular identity is defined by its spirocyclic architecture, which merges a three-membered oxa ring (6-oxa) and a four-membered azaspiro ring (2-azaspiro[3.4]octane). The tert-butyl carbamate group at position 2 enhances steric bulk and protects the amine functionality, while the 7-oxo group introduces a reactive ketone moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H17NO4\text{C}_{11}\text{H}_{17}\text{NO}_{4}
Molecular Weight227.26 g/mol
CAS Registry Number1869903-87-6
SMILES NotationO=C(OC(C)(C)C)N1C2(COC1)CCCC2=O

The spirocyclic core imposes conformational constraints, influencing its reactivity and interaction with biological targets.

Structural Analysis

The compound’s bicyclic system forces non-planar geometry, as illustrated by its SMILES representation. The tert-butyl group (OC(C)(C)C) at position 2 and the ketone (=O) at position 7 create distinct electronic environments. The ether bridge (6-oxa) contributes to polarity, enhancing solubility in organic solvents like dichloromethane and tetrahydrofuran. X-ray crystallography of analogous spiro compounds reveals puckered ring systems with bond angles deviating from ideal tetrahedral geometry, a feature that may facilitate binding to enzyme active sites.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step sequences, starting from simpler bicyclic precursors. A common route includes:

  • Ring-Closing Reactions: Formation of the spiro framework via intramolecular cyclization, often catalyzed by transition metals or acids.

  • Oxidation: Introduction of the 7-oxo group using oxidizing agents such as Jones reagent or pyridinium chlorochromate (PCC).

  • Protection/Deprotection: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

For example, the spiro[3.4]octane core may be assembled through a [3+2] cycloaddition between a nitrile oxide and a strained cycloalkene, followed by oxidation and protection steps.

Reaction Dynamics

The compound’s reactivity is dominated by its ketone and carbamate functionalities:

  • Ketone Reactivity: The 7-oxo group participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH4_4 or LiAlH4_4) to yield secondary alcohols.

  • Carbamate Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane), enabling selective deprotection for further functionalization.

These transformations make the compound a valuable building block for synthesizing complex heterocycles and pharmacophores.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor in drug discovery, particularly for kinase inhibitors targeting cancer and metabolic disorders. Its spirocyclic core reduces conformational flexibility, improving target selectivity and metabolic stability. For example, derivatives of this compound have been explored as inhibitors of fructose-metabolizing enzymes like ketohexokinase (KHK), which is implicated in obesity and non-alcoholic fatty liver disease.

Material Science

In polymer chemistry, spirocyclic structures impart rigidity and thermal stability. Incorporating tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate into polyamides or polyesters could yield high-performance materials for aerospace or electronics applications.

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